molecular formula C7H5BrF3NO B1273069 5-Bromo-2-(trifluoromethoxy)aniline CAS No. 886762-08-9

5-Bromo-2-(trifluoromethoxy)aniline

Cat. No. B1273069
CAS RN: 886762-08-9
M. Wt: 256.02 g/mol
InChI Key: FOJWHUFRHXEUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethoxy)aniline (5-BTA) is a light yellow to yellow liquid . It has a molecular weight of 256.02 and its IUPAC name is 5-bromo-2-(trifluoromethoxy)aniline . It has been shown to inhibit the activity of cell proliferation and is effective in inhibiting the growth of certain cancer cells, such as those that express an isoform of the enzyme tyrosine kinase .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(trifluoromethoxy)aniline is 1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 . This indicates that the molecule consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

5-Bromo-2-(trifluoromethoxy)aniline is a light yellow to yellow liquid . It has a molecular weight of 256.02 and is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

“5-Bromo-2-(trifluoromethoxy)aniline” is a chemical compound with the formula C₇H₅BrF₃NO . It’s often used in chemical synthesis due to its unique structure. The presence of both a bromine atom and a trifluoromethoxy group makes it a versatile reagent in organic synthesis.

Biochemical Evaluation

While not directly related to “5-Bromo-2-(trifluoromethoxy)aniline”, a similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease . It’s possible that “5-Bromo-2-(trifluoromethoxy)aniline” could have similar applications in biochemical research.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain enzymes .

Mode of Action

It’s known that the compound can inhibit the activity of cell proliferation . This suggests that it may interact with its targets to disrupt normal cell growth and division.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351, P405 . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWHUFRHXEUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381416
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethoxy)aniline

CAS RN

886762-08-9
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethoxyphenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(trifluoromethoxy)aniline
Reactant of Route 2
5-Bromo-2-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(trifluoromethoxy)aniline
Reactant of Route 5
5-Bromo-2-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.